molecular formula C13H14N2O2S2 B2856737 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine CAS No. 338955-62-7

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B2856737
CAS No.: 338955-62-7
M. Wt: 294.39
InChI Key: NVRPTWAHLQYRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrimidine derivative features a 5-methoxy group, a 4-[(4-methoxyphenyl)sulfanyl] substituent, and a 2-(methylsulfanyl) group.

Properties

IUPAC Name

5-methoxy-4-(4-methoxyphenyl)sulfanyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-16-9-4-6-10(7-5-9)19-12-11(17-2)8-14-13(15-12)18-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRPTWAHLQYRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Heterocyclic Core Variations

5-Methoxy-4-[(2-Methoxyphenyl)Sulfanyl]-2-(2-Pyridinyl)Pyrimidine (C₁₇H₁₅N₃O₂S)
  • Key Differences :
    • Substituent position: 2-Methoxyphenyl vs. 4-methoxyphenyl in the target compound.
    • Heterocyclic core: Pyridinyl at position 2 replaces the methylsulfanyl group.
  • Impact: The 2-methoxyphenyl group introduces steric hindrance and alters electronic distribution. Higher predicted boiling point (385.9°C) and density (1.32 g/cm³) due to increased polarity.
6-Methylsulfanyl-4H-Pyrimido[1,6-a]Pyrimidin-4-One (C₈H₇N₃OS)
  • Key Differences: Bicyclic pyrimido-pyrimidinone core vs. monocyclic pyrimidine. Intramolecular S···O interaction (2.534 Å) stabilizes the conformation.
  • Reduced solubility compared to the target compound due to planar aromaticity.

Functional Group Modifications

Ethyl 4-[(4-Methylphenyl)Sulfanyl]-2-Phenyl-5-Pyrimidinecarboxylate (C₂₁H₁₈N₂O₂S)
  • Key Differences :
    • Carboxylate ester at position 5 replaces the methoxy group.
    • 4-Methylphenyl vs. 4-methoxyphenyl sulfanyl group.
  • Impact :
    • Ester group increases electrophilicity, making the compound prone to hydrolysis.
    • Methyl substituent reduces polarity compared to methoxy, lowering solubility in polar solvents.
Ethyl 4-Methyl-2-(Methylsulfanyl)-6-[(4-Phenoxyphenyl)Amino]Pyrimidine-5-Carboxylate (C₂₂H₂₃N₃O₃S)
  • Key Differences: Phenoxyphenyl amino group at position 6 introduces hydrogen-bonding capacity.

Halogen and Sulfonamide Derivatives

N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxyphenyl)-4-Methylbenzenesulfonamide (C₂₃H₂₅BrN₄O₃S₂)
  • Key Differences :
    • Bromine atom at position 5 and sulfonamide group.
  • Impact :
    • Bromine increases molecular weight (549.50 g/mol) and may facilitate halogen bonding in protein interactions.
    • Sulfonamide enhances acidity (pKa ~1–2) and solubility in aqueous media.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₁₃H₁₃N₂O₂S₂ 309.38 4-(4-Methoxyphenyl)sulfanyl, 2-methylsulfanyl High lipophilicity, moderate polarity
5-Methoxy-4-[(2-Methoxyphenyl)Sulfanyl]-2-(2-Pyridinyl)Pyrimidine C₁₇H₁₅N₃O₂S 325.38 2-Pyridinyl, 2-methoxyphenyl Boiling point: 385.9°C, Density: 1.32 g/cm³
Ethyl 4-[(4-Methylphenyl)Sulfanyl]-2-Phenyl-5-Pyrimidinecarboxylate C₂₁H₁₈N₂O₂S 386.45 Phenyl, carboxylate ester Electrophilic, hydrolytically unstable
N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxyphenyl)-... C₂₃H₂₅BrN₄O₃S₂ 549.50 Bromine, sulfonamide Halogen bonding, high solubility

Key Findings and Implications

  • Substituent Position : The 4-methoxyphenyl group in the target compound optimizes electronic effects and steric accessibility compared to 2-methoxyphenyl derivatives .
  • Functional Groups : Methylsulfanyl and methoxy groups balance lipophilicity and moderate polarity, favoring membrane permeability. Esters or sulfonamides introduce reactivity or solubility trade-offs .
  • Structural Rigidity: Bicyclic cores (e.g., pyrimido-pyrimidinones) improve stability but reduce solubility, whereas monocyclic pyrimidines offer synthetic versatility .

Q & A

Q. Optimization Table :

ParameterOptimal ConditionYield Impact
SolventDMF or THF+15–20%
Temperature70°C+10%
CatalystDMAP (4-dimethylaminopyridine)+5–8%

Side reactions (e.g., over-oxidation of sulfanyl groups) must be monitored via TLC .

Advanced: How do computational methods aid in predicting reaction pathways for modifying the sulfanyl substituents?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Reactivity : Electron density maps identify nucleophilic/electrophilic sites on the pyrimidine ring.
  • Transition States : Energy barriers for sulfanyl substitution reactions (e.g., replacing methylsulfanyl with aryl groups).
  • Solvent Effects : COSMO-RS simulations predict solvation energies in polar vs. nonpolar solvents.

Case Study :
A 2024 study used DFT to optimize the substitution of the 4-methoxyphenylsulfanyl group with a pyridinyl moiety, reducing experimental trial runs by 40% .

Advanced: How can contradictory NMR data (theoretical vs. experimental) be resolved for this compound?

Answer:
Discrepancies often arise from:

  • Dynamic Effects : Conformational flexibility of the sulfanyl groups causing averaged signals. Use variable-temperature NMR to "freeze" rotamers.
  • Solvent Artifacts : CDCl₃ vs. DMSO-d₆ may shift proton signals by 0.1–0.3 ppm.
  • Coupling Constants : Compare experimental JJ-values with DFT-predicted dihedral angles.

Example :
A 2023 study found that DFT overestimated aromatic proton shifts by 0.2 ppm due to neglecting π-stacking in the solid state. X-ray crystallography resolved the ambiguity .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity?

Answer:
Methodology :

Derivatization : Synthesize analogs with varied sulfanyl/methoxy groups.

Biological Assays : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria.

Computational SAR : Molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzyme targets (e.g., dihydrofolate reductase).

Key Finding :
Replacing the 4-methoxyphenylsulfanyl group with a 2-pyridinylsulfanyl moiety increased MIC potency by 4-fold against S. aureus, likely due to enhanced π-π stacking with enzyme active sites .

Basic: What safety precautions are critical during synthesis and handling?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to volatile thiol byproducts (e.g., methanethiol).
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Sulfur-containing waste requires segregation .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:
The electron-donating methoxy groups deactivate the pyrimidine ring toward electrophilic substitution but enhance nucleophilic displacement at the sulfanyl sites.

  • Suzuki Coupling : Requires Pd(OAc)₂/XPhos catalyst for aryl boronic acids to react at the 4-position.
  • Buchwald-Hartwig Amination : Methylsulfanyl groups hinder amination due to steric bulk; replacing with smaller substituents (e.g., -SH) improves yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.